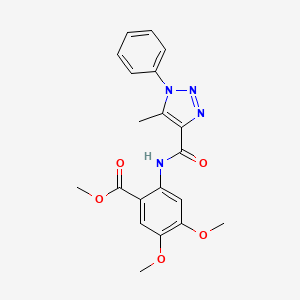

methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate

説明

特性

IUPAC Name |

methyl 4,5-dimethoxy-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5/c1-12-18(22-23-24(12)13-8-6-5-7-9-13)19(25)21-15-11-17(28-3)16(27-2)10-14(15)20(26)29-4/h5-11H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIOSWLLLWEYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The benzoate ester can be introduced through esterification reactions involving methanol and the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the triazole ring can produce different nitrogen heterocycles.

科学的研究の応用

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The methoxy groups and benzoate ester can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations: Triazole vs. Thiadiazole/Thiazole Derivatives

The antitumor activity of methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate can be contextualized against derivatives with alternative heterocyclic systems. For example:

- 1,3,4-Thiadiazole derivative (9b): Exhibited an IC50 of 2.94 µM against HepG2 (hepatocellular carcinoma), attributed to the electron-withdrawing thiadiazole ring enhancing cellular uptake .

- Thiazole derivative (12a) : Demonstrated dual activity against HepG2 (IC50 = 1.19 µM) and MCF-7 (IC50 = 3.4 µM), likely due to the thiazole’s planar structure facilitating DNA intercalation .

Key Insight : The triazole-amido group in the target compound may offer intermediate polarity compared to thiadiazole/thiazole systems, balancing solubility and membrane permeability.

Substituent Effects on Bioactivity

Variations in substituents significantly influence pharmacological profiles:

- Methyl 4,5-dimethoxy-2-((4-methyl-N-(prop-2-yn-1-yl)phenyl)sulfonamido)benzoate (S10n): A sulfonamide analog with a propargyl group, synthesized in 99% yield .

- Methyl 4,5-dimethoxy-2-(3-methylbenzofuran-2-carboxamido)benzoate: Features a benzofuran carbonyl group instead of triazole, with a molecular weight of 369.37 g/mol .

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Pharmacokinetic Considerations

- Metabolism : Alkyl benzoates (e.g., methyl benzoate) are generally metabolized via esterase hydrolysis, but the triazole-amido group in the target compound may introduce resistance to enzymatic degradation compared to simpler esters .

- Toxicity : Methyl benzoate derivatives exhibit low acute toxicity (Hazard Rating = 1–2 for irritation), but the triazole moiety’s nitrogen atoms could pose risks of hepatotoxicity with chronic exposure .

生物活性

Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Common Name : Methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate

- CAS Number : 923257-27-6

- Molecular Formula : C20H20N4O5

- Molecular Weight : 396.4 g/mol

The compound's biological activity is primarily attributed to its structural components, particularly the triazole moiety, which is known for various pharmacological effects. The triazole ring has been associated with:

- Anticancer Activity : Compounds containing triazole rings have demonstrated significant anticancer properties. For instance, studies have shown that related triazole derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil in various cancer cell lines .

Anticancer Activity

Research indicates that methyl 4,5-dimethoxy-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate may inhibit the proliferation of cancer cells. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| MCF-7 | 5.85 | 5-Fluorouracil |

| A549 | 3.0 | Doxorubicin |

| HCT116 | <10 | Sorafenib |

These results suggest that the compound could effectively inhibit tumor growth and may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

Compounds similar to methyl 4,5-dimethoxy derivatives have shown promising antimicrobial properties. The presence of the dimethoxy group enhances their ability to interact with microbial targets. Studies indicate that such compounds can exhibit significant antibacterial and antifungal activities against various pathogens .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of triazole derivatives has been documented extensively. Methyl 4,5-dimethoxy derivatives may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, their antioxidant properties contribute to cellular protection against oxidative stress .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of several synthesized triazole derivatives, including methyl 4,5-dimethoxy derivatives. The study utilized various human cancer cell lines and reported significant growth inhibition across multiple lines with IC50 values ranging from 3.0 µM to over 20 µM for different derivatives .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of similar compounds against resistant strains of bacteria. Results indicated that certain derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics, suggesting a potential role in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。